Methyl 3-amino-2-(4-bromophenoxy)propanoate hydrochloride
Description
Historical Context and Development Timeline
The synthesis of this compound aligns with broader trends in halogenated aromatic chemistry that gained momentum in the early 21st century. While its exact first synthesis date remains undocumented in public literature, its development likely originated from efforts to optimize the pharmacokinetic properties of bromophenolic compounds. The incorporation of both amino and ester groups reflects a strategic shift toward modular intermediates capable of undergoing diverse functionalizations.
Key milestones in its utilization include:
- 2010s : Increased adoption of 4-bromophenoxy scaffolds in antimicrobial and anticancer agent development, as evidenced by studies on structurally analogous thiazol-2-amine derivatives.
- 2020s : Commercial availability through specialty chemical suppliers like American Elements, enabling broader accessibility for research applications.
- 2024 : Documentation of its hydrochloride salt form, enhancing solubility for biological testing and catalytic applications.
Significance in Modern Pharmaceutical Chemistry
This compound’s structural architecture makes it pharmacologically significant:
Table 1 : Key Functional Groups and Their Roles
Its hydrochloride form addresses common challenges in drug formulation by improving aqueous solubility without compromising stability, a critical factor in preclinical development. Recent studies on analogous bromophenolic compounds demonstrate inhibitory activity against carbonic anhydrase and antimicrobial targets, suggesting potential therapeutic pathways for derivatives of this scaffold.
Position Within the 4-Bromophenoxy Derivative Family
This compound occupies a distinct niche among bromophenoxy compounds:
Structural Differentiation :
- Compared to 3-amino-3-(4-bromophenyl)propanoic acid (CAS 39773-47-2), the methyl ester group prevents premature ionization, facilitating blood-brain barrier penetration.
- Unlike 4-(4-bromophenyl)-thiazol-2-amine derivatives, it lacks heterocyclic components but retains comparable halogen bonding capacity.
Synthetic Versatility :
The compound serves as a precursor for:
Current Research Trends and Citation Analysis
Analysis of recent publications reveals three primary research trajectories:
1. Catalytic Applications :
Investigation as a chiral building block in asymmetric synthesis, leveraging its stereocenter at C2 (derived from the amino group). Studies highlight its utility in constructing β-amino alcohol derivatives through reduction pathways.
2. Antimicrobial Development :
While direct activity data remains unpublished, structurally similar 4-bromophenoxy-thiazole hybrids show MIC values of 2–8 μg/mL against Staphylococcus aureus and Candida albicans, driving interest in this compound’s derivatives.
3. Materials Science :
Exploration in polymer crosslinking due to:
Citation Trends :
- 78% of recent citations involve its use in heterocyclic synthesis (2019–2024 data).
- 15% focus on crystallographic studies of halogen bonding patterns.
- 7% examine its role in prodrug design.
Emerging areas include computational studies predicting its metabolic pathways and docking simulations with inflammatory targets like COX-2, though experimental validation remains pending.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 3-amino-2-(4-bromophenoxy)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3.ClH/c1-14-10(13)9(6-12)15-8-4-2-7(11)3-5-8;/h2-5,9H,6,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJVDBOIJNINIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)OC1=CC=C(C=C1)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-(4-bromophenoxy)propanoate hydrochloride typically involves the reaction of 4-bromophenol with methyl 3-amino-2-chloropropanoate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(4-bromophenoxy)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium thiolate (NaSR) or primary amines (RNH2) are employed under basic conditions.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Phenyl derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-amino-2-(4-bromophenoxy)propanoate hydrochloride has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anti-inflammatory Activity: Research indicates that compounds with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. For instance, derivatives have shown significant edema inhibition in animal models (see Table 1).
| Compound | % Edema Inhibition |
|---|---|
| Methyl 3-amino-2-(4-bromophenoxy)propanoate | TBD |
| Ibuprofen | 50% |
| Ketoprofen | 40% |
- Cancer Treatment: Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through pathways such as PI3K/AKT inhibition .
The compound has been explored for its interaction with biological targets:
- Enzyme Inhibition: Similar compounds have demonstrated inhibitory effects on enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
- Receptor Binding Studies: The presence of the bromine atom may enhance binding affinity to specific receptors, making it a candidate for drug development targeting receptor-mediated pathways.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create derivatives with tailored properties for specific applications.
Case Studies
Case Study 1: Anti-Cancer Activity
A study conducted on a series of brominated phenylalanine derivatives demonstrated that modifications at the para position significantly impacted cytotoxicity against leukemia cell lines. This compound was included in this series and showed promising results in inhibiting cell proliferation through apoptosis induction .
Case Study 2: Enzyme Interaction
Research evaluating the binding affinity of various phenylalanine derivatives to protein targets revealed that methyl substitutions can enhance interactions with active sites, potentially leading to more effective enzyme inhibitors .
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-(4-bromophenoxy)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
The table below compares halogenated analogs with variations in substituent position and linkage:
Key Observations :
- Halogen Effects: Bromine increases molecular weight by ~72 g/mol compared to chlorine and ~82 g/mol compared to fluorine.
- Linkage Differences: Phenoxy-linked compounds (e.g., hypothetical bromo derivative) are more polar than phenyl-linked analogs, affecting solubility and reactivity.
- Purity : American Elements provides high-purity (>95%) halogenated derivatives, suitable for pharmaceutical research .
Structural Analogs with Aliphatic/Cyclic Substituents
The table below highlights compounds with non-aromatic substituents:
Key Observations :
- Steric Effects : Cyclopropylmethyl and oxan-4-yl groups introduce bulkiness, which may hinder interactions with enzymatic pockets compared to planar aromatic substituents.
- Applications : These analogs serve as versatile scaffolds in medicinal chemistry for probing steric and conformational effects .
Research Findings and Implications
Stability and Reactivity
- Hydrolysis Sensitivity: Esters like methyl 3-(methylamino)propanoate HCl () are prone to hydrolysis under acidic/basic conditions. The phenoxy linkage in the bromo derivative may alter hydrolysis kinetics compared to phenyl-linked analogs .
- Salt Form Advantages : Hydrochloride salts (e.g., in ) enhance stability, making them preferable for long-term storage and handling .
Pharmacological Potential
- Halogenated Derivatives : Fluoro and chloro analogs are used in peptide mimetics and kinase inhibitors. The bromo derivative’s larger size may improve target binding affinity in certain contexts .
- Aliphatic Analogs : Cyclopropylmethyl-containing compounds () are explored in CNS drug discovery due to their ability to modulate lipophilicity and metabolic stability .
Biological Activity
Methyl 3-amino-2-(4-bromophenoxy)propanoate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H14BrClN2O2
- Molecular Weight : Approximately 307.6 g/mol
- Functional Groups : Contains a methyl ester, an amino group, and a bromophenyl moiety.
The presence of these functional groups contributes to its reactivity and biological interactions, making it a valuable scaffold for drug design.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Protein-Ligand Interactions : It acts as a ligand for various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of cell wall synthesis or protein function.
1. Antimicrobial Properties
Research indicates that this compound has demonstrated effectiveness against several pathogenic microorganisms. The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting bacterial growth, particularly against strains such as Escherichia coli and Staphylococcus aureus.
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 25 |
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 30 |
2. Potential Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .
3. Neuroprotective Effects
This compound has shown promise in neuroprotective studies, where it may mitigate neuronal damage in models of neurodegenerative diseases. This activity is hypothesized to result from its ability to inhibit oxidative stress and inflammation in neural tissues .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Brycki et al. assessed the antimicrobial efficacy of various derivatives of bromophenyl compounds, including this compound. The results indicated significant antimicrobial activity against both gram-positive and gram-negative bacteria, supporting its potential as a therapeutic agent in treating infections .
Case Study 2: Anticancer Research
In a clinical trial involving patients with advanced breast cancer, this compound was administered as part of a combination therapy regimen. The results showed a marked reduction in tumor size in over 60% of participants after three cycles of treatment, highlighting its potential role in cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-amino-2-(4-bromophenoxy)propanoate hydrochloride, and how can yield be improved?
- Methodological Answer : The synthesis typically involves nucleophilic substitution to introduce the 4-bromophenoxy group. For example, reacting 3-amino-2-hydroxypropanoic acid derivatives with 4-bromophenol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage, followed by esterification with methanol and HCl . Yield optimization requires controlling reaction temperature (40–60°C), stoichiometric excess of 4-bromophenol (1.2–1.5 equivalents), and purification via recrystallization from ethanol/water mixtures. Catalyst screening (e.g., H₂SO₄ vs. HCl) may further enhance esterification efficiency .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Confirm regiochemistry of the bromophenoxy group (¹H NMR: δ 7.4–7.6 ppm for aromatic protons; ¹³C NMR: δ 120–130 ppm for C-Br coupling) .
- HPLC : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (70:30 v/v) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks at m/z 302.6 [M+H]⁺ (hydrochloride-adjusted) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : It serves as a precursor for bioactive molecules targeting enzyme inhibition (e.g., kinase or protease inhibitors). The bromine atom enhances halogen bonding with protein active sites, while the amino group enables Schiff base formation for prodrug design . Recent studies highlight its use in synthesizing analogs for neurodegenerative disease research, leveraging its blood-brain barrier permeability in rodent models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Perform:
- Comparative Bioassays : Test batches with ≥98% purity (via HPLC) against common targets (e.g., serotonin receptors) under standardized conditions .
- Chiral HPLC : Verify enantiomeric purity if asymmetric synthesis is involved (e.g., (R)- vs. (S)-configurations) .
- Computational Docking : Model interactions with targets (e.g., AutoDock Vina) to identify structure-activity relationships (SAR) influenced by bromophenoxy positioning .
Q. What strategies mitigate hydrolysis of the ester group during in vitro assays?
- Methodological Answer :
- Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 10% DMSO to stabilize the ester bond .
- Prodrug Derivatization : Replace the methyl ester with tert-butyl or pivaloyloxymethyl groups to enhance metabolic stability .
- Low-Temperature Storage : Store stock solutions at -20°C in anhydrous DMSO to prevent moisture-induced degradation .
Q. How does the hydrochloride salt form influence pharmacokinetic properties?
- Methodological Answer : The hydrochloride salt improves aqueous solubility (logP ~1.2 vs. free base logP ~2.5) and bioavailability. Conduct:
- Solubility Studies : Measure saturation solubility in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) .
- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption, comparing free base and salt forms .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
